N-Nitrosodibutylamine N-Nitrosodibutylamine N-nitrosodi-n-butylamine is a pale yellow liquid.
N-Nitrosodi-n-butylamine is a nitroso compound.
N-Nitrosodi-n-butylamine is a yellow, viscous, oily nitrosamine that is highly unstable in the presence of light. N-Nitrosodiethanolamine is ubiquitously found in the environment and is a contaminant formed by the reaction of nitrites with ethanolamines in a wide range of products including tobacco, pesticides, antifreeze and personal care products. This substance is only used for research purposes to induce tumors in experimental animals. N-Nitrosodiethanolamine is reasonably anticipated to be a human carcinogen. (NCI05)
N-Nitrosodi-n-Butylamine can cause cancer according to an independent committee of scientific and health experts.
Brand Name: Vulcanchem
CAS No.: 924-16-3
VCID: VC20749450
InChI: InChI=1S/C8H18N2O/c1-3-5-7-10(9-11)8-6-4-2/h3-8H2,1-2H3
SMILES: CCCCN(CCCC)N=O
Molecular Formula: C8H18N2O
Molecular Weight: 158.24 g/mol

N-Nitrosodibutylamine

CAS No.: 924-16-3

Cat. No.: VC20749450

Molecular Formula: C8H18N2O

Molecular Weight: 158.24 g/mol

* For research use only. Not for human or veterinary use.

N-Nitrosodibutylamine - 924-16-3

CAS No. 924-16-3
Molecular Formula C8H18N2O
Molecular Weight 158.24 g/mol
IUPAC Name N,N-dibutylnitrous amide
Standard InChI InChI=1S/C8H18N2O/c1-3-5-7-10(9-11)8-6-4-2/h3-8H2,1-2H3
Standard InChI Key YGJHZCLPZAZIHH-UHFFFAOYSA-N
SMILES CCCCN(CCCC)N=O
Canonical SMILES CCCCN(CCCC)N=O
Boiling Point 235 °C
BP: 105 °C at 8 mm Hg
BP: 116 °C at 14 mm Hg
116 °C at 14 mmHg
Colorform Pale yellow liquid
Yellow oil

Chemical Structure and Properties

Molecular Structure

N-Nitrosodibutylamine features a nitroso group (N=O) attached to a nitrogen atom, which is further bonded to two butyl chains. The chemical formula is C8H18N2O with a molecular weight of approximately 158.24 g/mol. The compound exists as a yellow, oily liquid at room temperature with distinct physical properties that facilitate its identification and analysis.

Physical Properties

N-Nitrosodibutylamine shares several physical characteristics with other nitrosamines in its family. As a yellow, oily liquid, it demonstrates specific solubility patterns and volatility that influence its environmental fate and detection methods. The compound possesses high lipophilicity due to its two butyl chains, making it soluble in organic solvents while maintaining limited water solubility.

Relation to Other Nitrosamines

N-Nitrosodibutylamine belongs to the broader family of N-nitrosamines, which includes well-studied compounds such as N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA). These compounds share a common structural motif—the N-nitroso group—which is largely responsible for their mutagenic and carcinogenic properties . The varying alkyl chain lengths differentiate these compounds and influence their physical properties, reactivity, and biological effects.

Synthesis and Production Methods

Laboratory Synthesis

N-Nitrosodibutylamine is typically synthesized through the nitrosation of dibutylamine. This reaction involves treating dibutylamine with nitrosating agents such as sodium nitrite (NaNO2) in the presence of acidic conditions, commonly using hydrochloric acid (HCl). The reaction requires careful control of temperature, pH, and reagent concentrations to maximize yield and minimize side reactions.

The general reaction can be represented as:

(C4H9)2NH + NaNO2 + HCl → (C4H9)2N-N=O + NaCl + H2O

Industrial Production

Industrial-scale production of N-nitrosodibutylamine follows similar synthetic routes but requires additional process controls and safety measures due to the compound's toxicity. After synthesis, purification typically involves distillation or other separation techniques to achieve the desired purity level. The industrial production process must incorporate rigorous containment and handling protocols to prevent worker exposure.

Nitrosamine Formation as Impurities

Recent concerns in pharmaceutical manufacturing have highlighted the unintended formation of nitrosamines, including N-nitrosodibutylamine, as impurities. These can form when secondary or tertiary amines react with nitrosating agents under certain conditions during drug manufacturing processes . The pharmaceutical industry and regulatory agencies have implemented testing and control strategies to monitor and limit these impurities.

Chemical Reactivity

Oxidation Reactions

Like other nitrosamines, N-nitrosodibutylamine can undergo oxidation reactions, particularly in the presence of strong oxidizing agents. These reactions can lead to the formation of various products including nitroso oxides and other nitrogen-containing derivatives. The oxidation pathways are important in understanding both the environmental fate and metabolic processing of this compound.

Reduction Reactions

Reduction of N-nitrosodibutylamine can convert the compound back to dibutylamine or related amine derivatives. This reaction typically requires reducing agents such as lithium aluminum hydride (LiAlH4) or similar compounds. The reduction pathway is significant in detoxification approaches and understanding metabolic processing.

Photolytic Degradation

N-nitrosamines, including N-nitrosodibutylamine, undergo photolytic degradation when exposed to UV light. This process involves the fragmentation of the N–N bond, which can be initiated by either π → π* or n → π* transitions. For dialkylnitrosamines in water, these transitions appear as absorption bands at approximately λmax = 228 nm and 332 nm respectively .

The photolysis of nitrosamines in solution typically shows lower quantum yields (Φ ≤ 0.3) compared to gaseous phase, likely due to solvent cage effects that promote recombination reactions. The photolytic degradation pathway produces radical species and can lead to the formation of various degradation products depending on reaction conditions .

Toxicological Profile

Carcinogenic and Mutagenic Properties

N-Nitrosodibutylamine, like other members of the nitrosamine family, demonstrates significant carcinogenic and mutagenic properties. These properties stem from the ability of nitrosamines to form alkylating agents after metabolic activation, which can then interact with DNA to cause mutations . The compound's lipophilicity may influence its tissue distribution and bioaccumulation potential.

Comparative Toxicity Data

While specific toxicity data for N-nitrosodibutylamine is limited in the provided search results, insights can be derived from studies on related compounds. For comparative purposes, the table below presents toxicity data for the related compound N-nitrosodimethylamine (NDMA):

Table 1: Acute Toxicity Data for NDMA (For Comparative Reference)

SpeciesExposure RouteExposure DurationLethal Dose/ConcentrationEffects
RatInhalation4 hours78 ppm (LC50)Hemorrhagic necrosis
MouseInhalation4 hours57 ppm (LC50)Hemorrhagic necrosis
DogInhalation4 hours16 ppm2/3 died; all died at higher exposures
RatOralSingle dose40 mg/kg (LD50)Lethality

While this data is for NDMA rather than N-nitrosodibutylamine specifically, it provides context regarding the high toxicity typical of nitrosamine compounds. N-nitrosodibutylamine would likely show similar toxicological characteristics, potentially modified by its longer alkyl chains and resulting lipophilicity.

Metabolic Activation

The carcinogenicity of nitrosamines, including N-nitrosodibutylamine, is closely linked to their metabolic activation. This activation typically involves cytochrome P450 enzymes, particularly CYP2E1, which hydroxylate the carbon adjacent to the nitroso-bearing nitrogen. This unstable intermediate can decompose to form alkylating species capable of forming DNA adducts, leading to mutagenesis.

Regulatory Considerations

Testing Requirements

Due to the reduced sensitivity of standard mutagenicity assays for some nitrosamines, the FDA recommends enhanced testing conditions for the Ames assay when evaluating nitrosamine compounds. This enhanced Ames assay provides a more sensitive assessment of mutagenic potential, particularly for nitrosamines with a wide variety of functional groups .

Risk Assessment Approaches

A critical component of regulatory risk assessment for nitrosamines involves establishing exposure limits that protect human health. One approach for novel nitrosamines includes conducting in vivo transgenic rodent (TGR) mutation studies to determine potency relative to well-characterized model nitrosamines .

Rather than simply categorizing results as positive or negative, point of departure metrics such as benchmark dose (BMD) can be used to define potency and establish relevant exposure limits through relative potency comparisons . This approach allows for more nuanced risk assessment based on the specific characteristics of each nitrosamine compound.

Analytical Detection Methods

Chromatographic Techniques

The detection and quantification of N-nitrosodibutylamine typically employ chromatographic techniques, particularly gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). These methods allow for sensitive and specific detection of nitrosamines in various matrices, including pharmaceutical products, water samples, and biological specimens.

Sample Preparation

Effective analysis of N-nitrosodibutylamine requires appropriate sample preparation techniques to isolate the compound from complex matrices. This may involve liquid-liquid extraction, solid-phase extraction, or other isolation methods followed by concentration steps to achieve the necessary detection limits. The selection of appropriate internal standards is crucial for accurate quantification.

Method Validation Parameters

Analytical methods for N-nitrosodibutylamine require rigorous validation to ensure reliability and reproducibility. Key validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness. Considering the toxicological significance of nitrosamines, methods typically need to achieve very low detection limits in the parts-per-billion (ppb) or parts-per-trillion (ppt) range.

Research Applications and Current Investigations

Environmental Monitoring

The potential presence of N-nitrosodibutylamine in environmental samples, particularly water, has led to research on its environmental fate, persistence, and degradation pathways. Studies on photolytic degradation, as described in section 3.3, contribute to understanding how this compound behaves in natural environments and potential remediation approaches .

Toxicological Mechanisms

Ongoing research into the toxicological mechanisms of nitrosamines aims to better understand their carcinogenic potency and the factors that influence it. This includes investigations into metabolic activation pathways, DNA adduct formation, and repair mechanisms. Such research provides the scientific foundation for risk assessment and the establishment of safety thresholds.

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